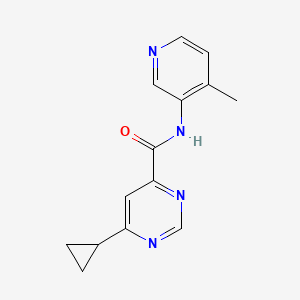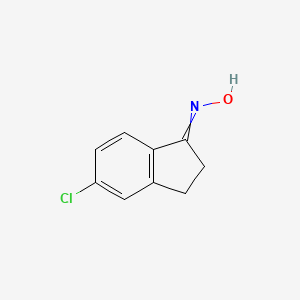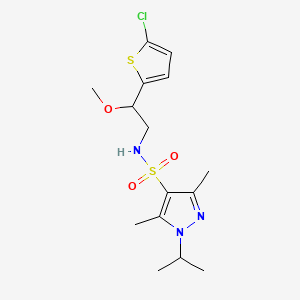
(Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one: is an organic compound belonging to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran core substituted with a 3-methylbenzylidene group and a 2-oxopropoxy group. The (Z)-configuration indicates the specific geometric isomerism around the double bond in the benzylidene moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves a multi-step process:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acetylenes.
Introduction of the 3-Methylbenzylidene Group: This step involves the condensation of the benzofuran core with 3-methylbenzaldehyde under basic conditions to form the benzylidene moiety.
Attachment of the 2-Oxopropoxy Group: The final step involves the esterification of the benzofuran core with 2-oxopropanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene moiety, leading to the formation of benzofuran derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming the corresponding benzyl derivative.
Substitution: The compound can participate in substitution reactions, especially at the benzofuran core, where electrophilic or nucleophilic reagents can replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Products may include benzofuran derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: The major product is the corresponding benzyl derivative.
Substitution: Substituted benzofuran derivatives with various functional groups depending on the reagents used.
科学的研究の応用
(Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one: has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices.
作用機序
The mechanism of action of (Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one depends on its specific application:
Biological Activity: The compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Material Science: In materials applications, the compound’s electronic properties, such as conjugation and charge transport, play a crucial role in its function.
類似化合物との比較
Similar Compounds
(Z)-2-(3-methylbenzylidene)-6-hydroxybenzofuran-3(2H)-one: Similar structure but with a hydroxyl group instead of the 2-oxopropoxy group.
(E)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one: The (E)-isomer of the compound with different geometric configuration around the double bond.
2-(3-methylbenzyl)-6-(2-oxopropoxy)benzofuran-3(2H)-one: Lacks the double bond in the benzylidene moiety.
Uniqueness
- The presence of the (Z)-configured benzylidene group and the 2-oxopropoxy substituent gives (Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one unique chemical and physical properties, such as specific reactivity patterns and potential biological activities.
特性
IUPAC Name |
(2Z)-2-[(3-methylphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12-4-3-5-14(8-12)9-18-19(21)16-7-6-15(10-17(16)23-18)22-11-13(2)20/h3-10H,11H2,1-2H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURFBQDFEDBYDO-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide](/img/structure/B2439907.png)
![3,5-dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide](/img/structure/B2439908.png)

![methyl (2R)-2-[(2S)-2-aminopropanamido]-4-methylpentanoate hydrochloride](/img/structure/B2439911.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2439913.png)



![3-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2439920.png)
![2-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2439922.png)


![4-cycloheptyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2439926.png)

